molecular formula C15H22N4O2 B2567502 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034612-85-4

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2567502
CAS No.: 2034612-85-4
M. Wt: 290.367
InChI Key: VZIRSIOYRMEGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by functionalization to introduce the morpholino and dimethylpropanone groups. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholino group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

2,2-dimethyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIRSIOYRMEGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.